Home > Products > Screening Compounds P91064 > Zimelidine (E-isomer)
Zimelidine (E-isomer) - 56775-89-4

Zimelidine (E-isomer)

Catalog Number: EVT-10894710
CAS Number: 56775-89-4
Molecular Formula: C16H17BrN2
Molecular Weight: 317.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

The synthesis of Zimelidine dihydrochloride monohydrate involves several critical steps starting from brompheniramine. The process typically includes:

  1. Formation of Pyridylallylamine Structure: This is achieved through a series of substitution and condensation reactions.
  2. Purification Steps: Following synthesis, purification methods such as crystallization and filtration are employed to isolate the final product.

Technical Details

The industrial production of Zimelidine requires controlled conditions to ensure high purity and efficacy. Key reagents include various solvents and catalysts that facilitate the chemical transformations necessary for synthesizing the desired compound .

Molecular Structure Analysis

Structure and Data

The molecular formula for Zimelidine is C16H17BrN2C_{16}H_{17}BrN_{2}, with a molecular weight of approximately 317.22g/mol317.22\,g/mol. The IUPAC name for the E-isomer is (E)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine.

Structural Representation

  • InChI Key: OYPPVKRFBIWMSX-CXUHLZMHSA-N
  • SMILES Notation: CN(C)C/C=C(\C1=CC=C(C=C1)Br)/C2=CN=CC=C2

This notation provides insights into the connectivity and arrangement of atoms within the molecule, highlighting its functional groups and stereochemistry .

Chemical Reactions Analysis

Types of Reactions

Zimelidine undergoes various chemical reactions, including:

  • Oxidation: Can produce hydroxylated derivatives under specific conditions.
  • Reduction: Alters the chemical structure, potentially modifying its activity.
  • Substitution: Particularly at bromophenyl and pyridinyl groups, leading to various substituted analogs.

Technical Details

Common reagents for these reactions include potassium permanganate and hydrogen peroxide for oxidation, while lithium aluminum hydride serves as a reducing agent. Substitution reactions often involve halogenating agents or nucleophiles .

Mechanism of Action

Zimelidine functions primarily as a selective serotonin reuptake inhibitor. Its mechanism involves:

  • Inhibition of Serotonin Reuptake: By blocking serotonin transporters in the synaptic cleft, Zimelidine increases serotonin availability in the brain.
  • Targeting Postsynaptic Receptors: Unlike some other antidepressants, Zimelidine does not act directly on postsynaptic receptors but rather enhances serotonin signaling indirectly .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a dihydrochloride salt.
  • Solubility: Soluble in water due to its ionic nature.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents and can undergo hydrolysis in aqueous solutions.

Relevant data indicates that Zimelidine exhibits favorable pharmacokinetic properties with an elimination half-life ranging from 8.4 to 19.4 hours depending on metabolic pathways .

Applications

Zimelidine has been studied for several scientific applications:

  • Antidepressant Research: Initially utilized for treating depression; it serves as a model compound in studies exploring selective serotonin reuptake inhibitors.
  • Neurotransmission Studies: Investigated for its role in modulating serotonin levels, impacting neurotransmission dynamics.
  • Pharmaceutical Development: Used as a reference standard in the development of newer antidepressants targeting similar mechanisms .

Despite its withdrawal from clinical use due to safety concerns, Zimelidine remains a significant compound in pharmacological research, particularly concerning serotonin modulation and antidepressant efficacy.

Historical Context & Developmental Trajectory of Zimelidine Isomers

Emergence of Early SSRI Pharmacophores in Antidepressant Discovery

The development of selective serotonin reuptake inhibitors (SSRIs) emerged from growing dissatisfaction with first-generation antidepressants in the 1960s. Monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs) demonstrated significant limitations due to their non-selective pharmacological profiles, including anticholinergic effects, cardiotoxicity, and the risk of hypertensive crises with MAOIs. These safety concerns stimulated research into more targeted antidepressant agents that could selectively modulate monoamine pathways without the burdensome side effect profiles of earlier compounds [1] [10].

A critical breakthrough came from the systematic investigation of antihistamines, which exhibited unexpected psychotropic properties. Researchers observed that certain antihistaminic compounds, particularly pheniramine and diphenhydramine, demonstrated weak inhibitory effects on serotonin reuptake. This discovery provided the first chemical templates for selective serotonin modulation. Arvid Carlsson, a Nobel laureate whose work established dopamine's role in Parkinson's disease, shifted focus to serotonin neurotransmission in the late 1960s. His research group at the Swedish pharmaceutical company Astra (now AstraZeneca) systematically explored antihistamine derivatives, recognizing their potential as precursors to novel antidepressants [5] [6] [10].

The structural similarity between early tricyclic antidepressants and antihistamines prompted medicinal chemists to investigate modifications that could enhance serotonin selectivity while minimizing affinity for histaminergic, cholinergic, and adrenergic receptors. This approach represented a paradigm shift from serendipitous discovery to rational pharmacophore design, setting the stage for zimelidine's development as the first clinically implemented SSRI [1] [7].

Rational Design of Zimelidine: Bridging Brompheniramine Derivatives to Selective Monoamine Modulation

Zimelidine's development exemplifies the transition from observed biological activity to targeted molecular design. The strategic modification of brompheniramine – an antihistamine with modest serotonin reuptake inhibition – formed the foundation of zimelidine's discovery. Carlsson's team employed a systematic approach to structural optimization, focusing on two critical domains: the positioning of the pyridine ring and the stereochemical configuration of the side chain [6] [10].

Key modifications included:

  • Pyridine ring repositioning: Shifting the pyridine nitrogen altered electron distribution and molecular geometry, significantly enhancing serotonin transporter (SERT) affinity
  • Stereochemical optimization: The E-isomer configuration demonstrated superior selectivity for serotonin reuptake inhibition over norepinephrine transporters (NET)
  • Side chain engineering: Strategic alkyl substitutions reduced histamine H1 receptor binding while maintaining SERT affinity [6] [8]

These optimizations yielded a compound with a markedly different pharmacological profile from its predecessor. In vitro studies demonstrated that zimelidine inhibited serotonin reuptake (IC₅₀ = 56 nM) with substantially less effect on norepinephrine reuptake (IC₅₀ = 3,500 nM), representing a 62.5-fold selectivity for SERT over NET. This selectivity ratio represented a significant improvement over tricyclic antidepressants like imipramine, which typically exhibited selectivity ratios below 10-fold [7] [8].

Table 1: Comparative Binding Affinities of Zimelidine and Reference Compounds

CompoundSERT Inhibition (IC₅₀ nM)NET Inhibition (IC₅₀ nM)Selectivity Ratio (NET/SERT)
Zimelidine563,50062.5
Brompheniramine4201,2002.9
Imipramine954504.7
Desipramine1,750250.014

The pharmacological distinction of zimelidine was further evidenced by receptor binding studies showing minimal affinity for α₁-adrenergic, muscarinic, and H₁ histaminergic receptors – the primary mediators of TCA-related adverse effects. This receptor selectivity profile validated the rational design approach and positioned zimelidine as the first "clean" antidepressant specifically engineered for monoamine selectivity [7] [8].

E/Z Isomer Differentiation in Preclinical Screening and Early Pharmacological Profiling

The zimelidine molecule exists as geometric isomers (E and Z configurations) due to restricted rotation around the carbon-carbon double bond in its chemical structure. Preclinical screening revealed substantial pharmacological differences between these isomers, a finding with profound implications for drug development [8] [10].

Comprehensive in vitro characterization demonstrated that the E-isomer (zimelidine proper) exhibited superior potency and selectivity for serotonin reuptake inhibition compared to the Z-configuration. The E-isomer showed 3-4 times greater affinity for SERT and significantly reduced affinity for NET compared to its stereoisomeric counterpart. This stereoselectivity was attributed to the precise three-dimensional orientation of the molecule's pharmacophoric elements relative to the serotonin transporter binding pocket [8].

Table 2: Pharmacological Profile of Zimelidine Isomers

ParameterE-isomerZ-isomer
SERT Inhibition (IC₅₀ nM)56180
NET Inhibition (IC₅₀ nM)3,5002,100
SERT/NET Selectivity62.511.7
Dopamine Transporter AffinityNegligibleModerate

Metabolic studies added complexity to the isomer story. Hepatic demethylation of the E-isomer produced norzimelidine, an active metabolite with even greater SERT selectivity (approximately 4-fold higher than the parent compound). Crucially, this metabolic pathway was stereospecific: the Z-isomer produced a pharmacologically distinct norzimelidine isomer with different distribution characteristics. Protein binding studies revealed significant differences in plasma protein affinity between isomers. The E-isomer demonstrated approximately 92% plasma protein binding, while its Z-counterpart showed 85% binding. More importantly, cerebrospinal fluid (CSF) penetration studies demonstrated that the free fraction of E-norzimelidine in CSF was approximately 18.3%, compared to 8.4% for the parent E-zimelidine, suggesting superior CNS availability of the active metabolite [9].

These findings underscored the importance of stereochemical considerations in antidepressant development. The preferential metabolic conversion of the E-isomer to the highly selective norzimelidine, coupled with its favorable blood-brain barrier penetration, established the pharmacological primacy of the E-configuration. This understanding guided subsequent clinical development exclusively toward the E-isomer, marking one of the earliest examples of stereoselective drug development in psychopharmacology [8] [9].

Properties

CAS Number

56775-89-4

Product Name

Zimelidine (E-isomer)

IUPAC Name

(E)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine

Molecular Formula

C16H17BrN2

Molecular Weight

317.22 g/mol

InChI

InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9+

InChI Key

OYPPVKRFBIWMSX-CXUHLZMHSA-N

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

Isomeric SMILES

CN(C)C/C=C(\C1=CC=C(C=C1)Br)/C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.